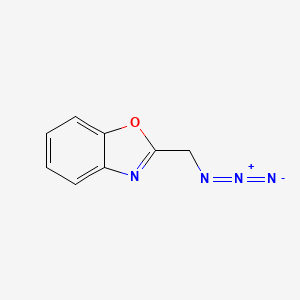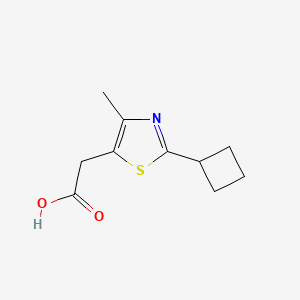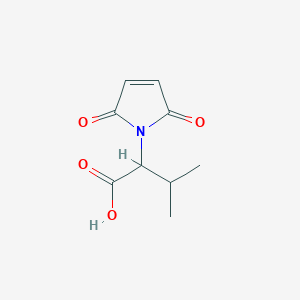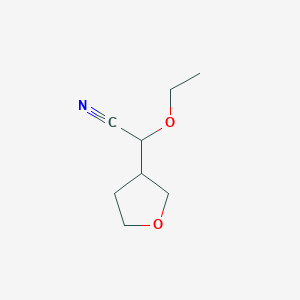
Ethyl 5-iodothiophene-3-carboxylate
概要
説明
Ethyl 5-iodothiophene-3-carboxylate is an organic compound that belongs to the class of iodinated thiophene derivatives It is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 5-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodothiophene-3-carboxylate typically involves the iodination of thiophene derivatives followed by esterification. One common method involves the iodination of thiophene-3-carboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position. The resulting 5-iodothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors for the iodination and esterification steps, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-iodothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 5-azidothiophene-3-carboxylate, 5-thiolthiophene-3-carboxylate, and 5-alkoxythiophene-3-carboxylate.
Coupling Reactions: Products include various biaryl compounds, alkynylthiophenes, and styrenylthiophenes.
Reduction Reactions: The major product is ethyl thiophene-3-carboxylate.
科学的研究の応用
Ethyl 5-iodothiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting cancer and infectious diseases, due to its ability to undergo various functionalization reactions.
Materials Science: It is employed in the synthesis of conjugated polymers and organic semiconductors for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of ethyl 5-iodothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
類似化合物との比較
Ethyl 5-iodothiophene-3-carboxylate can be compared with other iodinated thiophene derivatives, such as:
Ethyl 5-bromothiophene-3-carboxylate: Similar in structure but with a bromine atom instead of iodine. Bromine is less reactive in substitution reactions compared to iodine.
Ethyl 5-chlorothiophene-3-carboxylate: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
Ethyl 5-fluorothiophene-3-carboxylate: Contains a fluorine atom, which is the least reactive halogen in substitution reactions but can form strong hydrogen bonds.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a valuable intermediate for various synthetic transformations.
特性
IUPAC Name |
ethyl 5-iodothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIVKFNXQGVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile](/img/structure/B3378891.png)

![2-[3-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B3378914.png)




